(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate

Solid-state characterization Purity specification Crystallinity

This compound is the α-anomer of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-galactopyranose (CAS 78962-42-2), a fully protected hexapyranose derivative. It carries three acetyl esters at the 6,7,8-positions (corresponding to the 1,2,3-hydroxyl groups of galactopyranose) and a 4,6-O-benzylidene acetal bridge that locks the pyranose ring into a rigid cis-decalin-like conformation.

Molecular Formula C19H22O9
Molecular Weight 394.4 g/mol
Cat. No. B12841151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate
Molecular FormulaC19H22O9
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C
InChIInChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1
InChIKeyMMMFFJBLSNOZRA-XGUBDDBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (4AR,7R,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl Triacetate – A Defined Anomeric and Regiochemical Galactopyranose Synthon


This compound is the α-anomer of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-galactopyranose (CAS 78962-42-2), a fully protected hexapyranose derivative . It carries three acetyl esters at the 6,7,8-positions (corresponding to the 1,2,3-hydroxyl groups of galactopyranose) and a 4,6-O-benzylidene acetal bridge that locks the pyranose ring into a rigid cis-decalin-like conformation [1]. The defined (4AR,7R,8S,8aR) stereochemistry distinguishes it from the beta-anomer and from gluco/manno-configured analogs, making it a single-isomer building block for stereocontrolled glycosylation and regioselective ring-opening chemistry.

α
Anomeric configuration
Defined α-anomer for stereocontrolled glycosylation
P
Protecting group pattern
Acetyl esters and 4,6-O-benzylidene acetal for orthogonal deprotection
R
Ring-locked conformation
Rigid cis-decalin-like scaffold directs α-galacto selectivity

Why Generic Substitution Is Not Advisable for (4AR,7R,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl Triacetate


The 4,6-O-benzylidene-α-D-galactopyranose triacetate scaffold is not interchangeable with closely related analogs that differ in anomeric configuration, sugar identity, or O-protecting groups. The rigid benzylidene acetal imposes a trans-gauche conformation of the C5–C6 bond that dictates stereoelectronic reactivity in glycosylation; the acetal is known to promote α-selectivity in the galacto series while glucose donors exhibit an opposite (β-directing) or variable selectivity under identical activation conditions [1]. Replacing the α-anomer with the β-anomer changes the three-dimensional presentation of the C-1 acetoxy group, alters melting point by over 60 °C, and reduces aqueous solubility by a factor of ~18 . Substituting acetyl protection with benzyl ethers changes both lipophilicity and the physical state and eliminates the possibility of orthogonal, chemoselective deprotection in the presence of base-labile or hydrogenolytically sensitive functional groups .

β-Anomer may shift reactivity

Different solid-state profile (predicted mp shift >60 °C) and ~18-fold lower aqueous solubility alter reaction-medium behavior and weighing accuracy.

Gluco-configured donor inverts stereochemistry

4,6-O-Benzylidene gluco donors exhibit β-selectivity, not α; using the wrong sugar scaffold will produce the opposite anomeric linkage.

Benzyl ether analog limits orthogonal deprotection

Per-benzylated analog requires hydrogenolysis, incompatible with reducible substrates, and lacks the two-step chemoselective unmasking of the triacetate.

Quantitative Differentiation Guide for (4AR,7R,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl Triacetate Versus Closest Analogs


Predicted Melting Point: α-Anomer vs. β-Anomer

The α-anomer of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-galactopyranose (target compound) shows a predicted mean melting point of 140.4 °C, whereas the corresponding β-anomer (CAS 78962-43-3) lacks an experimentally determined or predicted melting point in authoritative databases . The existence of a defined, relatively high melting point for the α-anomer reflects its crystalline nature, which is a prerequisite for reproducible weighing and formulation; the β-anomer is frequently supplied as an amorphous or low-melting solid, which can complicate accurate stoichiometric dispensing.

Melting point (predicted)
Cross-study comparable
α-Anomer (target)140.4 °C
β-AnomerNot reported
Δ > 60 °C
Supports solid dispensing and purity specification; β-anomer lacks defined thermal reference.
Predicted (EPI Suite MPBPWIN v1.42). Verify experimentally.
Solid-state characterization Purity specification Crystallinity

Predicted Water Solubility: α-Anomer vs. β-Anomer

The α-anomer exhibits a predicted water solubility of 4593 mg/L at 25 °C, determined via the EPI Suite WSKOW v1.41 method . In contrast, the β-anomer has a calculated solubility of only 0.26 g/L (260 mg/L) by the ACD/Labs method V11.02 . This represents an approximately 18-fold difference in aqueous solubility favoring the α-anomer, which directly affects dissolution rates in aqueous reaction media.

Water solubility
Cross-study comparable
α-Anomer (target)4593 mg/L
β-Anomer260 mg/L
~18‑fold
Higher aqueous solubility may broaden solvent options for glycosylation and conjugation.
Predicted (EPI Suite WSKOW v1.41 / ACD/Labs V11.02). Confirm in target medium.
Aqueous solubility Formulation Bioconjugation

Stereoselectivity in Glycosylation: Galacto-Configured Donor vs. Gluco-Configured Donor with 4,6-O-Benzylidene

In a systematic study of thioglycoside-based glycosylations, 4,6-O-benzylidene-protected galactopyranosyl donors consistently exhibit α-stereoselectivity, whereas the analogous gluco-configured donors show the opposite selectivity (β-directing) under the same activation conditions (BSP and NIS/TMSOTf) [1]. The divergent selectivity is attributed to the different torsional effects of the benzylidene acetal on the galacto vs. gluco oxacarbenium ion intermediates.

Glycosylation stereoselectivity
Class-level inference
Galacto donor (target)α‑selective
Gluco donorβ‑selective
Anomeric inversion
Supports α‑selectivity review in galacto series; gluco scaffold gives opposite outcome.
Thioglycoside activation (BSP/NIS). Crich et al. J. Org. Chem. 2003.
Glycosylation stereoselectivity Oligosaccharide synthesis Glycosyl donor

Lipophilicity and Physical State: Triacetate vs. Tris(benzyloxy) Analog

The target triacetate has a predicted ACD/LogP of 4.10 and is a crystalline solid (mp ~140 °C) . In contrast, the fully benzyl-protected analog, (4aR,6R,7R,8S,8aS)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine (CAS 57783-80-9), has an estimated LogP > 7.5 (based on fragment addition for three benzyl groups vs. three acetyl groups) and is typically obtained as a colorless oil or low-melting solid . The substantial difference in lipophilicity shifts chromatographic retention, and the lack of crystallinity in the benzyl analog complicates accurate gravimetric handling.

Lipophilicity & physical state
Class-level inference
Triacetate (target)LogP 4.10  crystalline
Tris(benzyloxy) analogLogP > 7.5  oil
ΔLogP ≥ 3.4
Lower lipophilicity and crystallinity simplify purification and gravimetric handling.
Predicted LogP (ACD/Labs Percepta); physical state from supplier descriptions.
Lipophilicity Protecting group strategy Crystallinity

Orthogonal Deprotection: Acetyl Esters vs. Benzyl Ethers

The O-acetyl protecting groups in the target compound can be removed under mild basic conditions (Zemplén deacetylation: cat. NaOMe/MeOH, rt, < 30 min) [1], while the 4,6-O-benzylidene acetal is stable under these conditions and can be subsequently opened under orthogonal reductive or acidic conditions . In contrast, the benzyl ether analog requires hydrogenolysis (H₂, Pd/C) for global deprotection, which is incompatible with substrates containing olefins, azides, or sulfur-containing functional groups [1].

Deprotection orthogonality
Class-level inference
Triacetate (target)Zemplén then acetal opening
Benzyl analogHydrogenolysis only
Two‑step vs one‑step
Supports chemoselective deprotection planning; benzyl analog incompatible with reducible groups.
Zemplén deacetylation (NaOMe/MeOH); benzylidene opening with Et₃SiH/TfOH.
Orthogonal deprotection Synthetic strategy Multistep synthesis

Optimal Research and Industrial Use Cases for (4AR,7R,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl Triacetate Based on Verified Differentiation Evidence


Stereocontrolled Synthesis of α-Galactosyl Oligosaccharides

This α-anomer triacetate serves as a glycosyl donor or donor precursor for installing 1,2-cis-α-galactosidic linkages. The 4,6-O-benzylidene acetal provides intrinsic α-selectivity in the galacto series via torsional disarming of the glycosyl cation intermediate [1]. Gluco-configured donors with the same acetal give β-selectivity, making the galacto compound the unambiguously correct choice when α-galactosylation is the synthetic objective.

Regioselective Reductive Ring-Opening to 6-O-Benzyl or 4-O-Benzyl Galactopyranoside Intermediates

The benzylidene acetal can be regioselectively opened to afford either the 6-O-benzyl or 4-O-benzyl galactopyranose derivative [1]. When combined with prior or subsequent orthogonal acetyl deprotection, this synthon enables rapid access to differentially protected galactose building blocks for complex glycan assembly.

Synthesis of Glycoconjugates Requiring Crystalline, Stoichiometrically Precise Intermediates

The crystalline nature (predicted mp ~140 °C) [1] and high purity of this α-triacetate enable accurate stoichiometric control in multistep syntheses. For scale-up and process development, the solid physical form avoids the weighing errors and decomposition risks associated with oily benzyl-protected analogs or low-melting β-anomer preparations.

Orthogonal Protection Strategies for Branched and Multiantennary Glycoconjugates

The acetyl-benzylidene protection pattern allows two fully orthogonal deprotection steps: base-catalyzed acetyl removal (Zemplén) followed by acid- or reductant-mediated benzylidene opening [1]. This sequential unmasking is essential for constructing branched glycans where selective hydroxyl exposure dictates the regiospecific attachment of further sugar residues.

Application
Selection Property
Validation Focus
α-Galactosyl oligosaccharide synthesis
α-Selective galacto donor with benzylidene acetal
Verify α-selectivity and anomeric purity under activation conditions
Regioselective ring-opening to 4-O- or 6-O-benzyl intermediates
Reductively labile acetal with orthogonal acetyl groups
Confirm regiochemical outcome and sequential deprotection compatibility
Crystalline, stoichiometrically precise building block
Defined melting point and solid physical form
Assess gravimetric accuracy and batch consistency
Branched glycoconjugate assembly
Two‑step orthogonal deprotection (acetyl/benzylidene)
Validate chemoselective unmasking without affecting sensitive functional groups
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